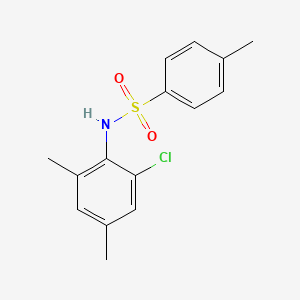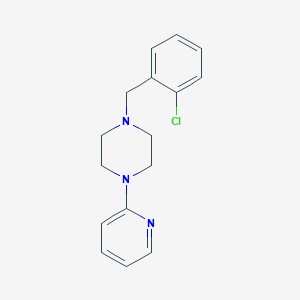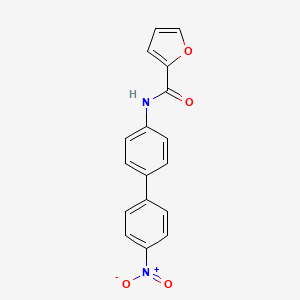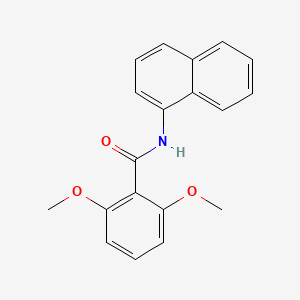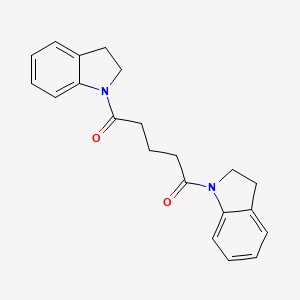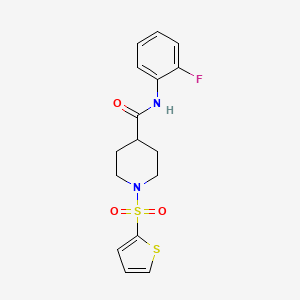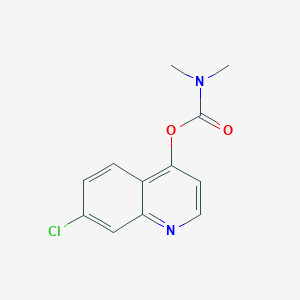
7-chloro-4-quinolinyl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives, including those substituted with chloro groups and carbamate functionalities, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. While the specific compound "7-chloro-4-quinolinyl dimethylcarbamate" is not directly mentioned, related compounds such as 7-chloro-4-(substituted amino) quinolines and 2-(dimethylcarbamoyl)quinolines have been synthesized and studied for their properties and applications (Tewari et al., 2000; Ono & Hata, 1983).
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions including cyclization, substitution, and functional group transformations. For example, the synthesis of 7-chloro-4-(substituted amino) quinolines involved multiple steps starting from basic quinoline structures, indicating the complexity and versatility of synthetic routes for such compounds (Tewari et al., 2000).
Molecular Structure Analysis
Quinoline derivatives exhibit interesting structural features due to the presence of heterocyclic rings, substituents like chloro groups, and functional groups like carbamates. These structural elements significantly influence the molecular geometry, electronic structure, and physicochemical properties of these compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, influenced by their functional groups and structural elements. For instance, photochemical reactions of 2-(dimethylcarbamoyl)quinolines have been studied, showcasing the reactivity of the carbamoyl group under specific conditions (Ono & Hata, 1983).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and for their applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application of quinoline derivatives in medicinal chemistry and other areas. For example, the stability and physico-chemical properties of 7-chloro-3-[[N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride, a related compound, have been explored (Zamalloa et al., 1997).
安全和危害
The safety data sheet for a similar compound, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
The future directions for “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could involve further exploration of their biological activities. For instance, 7-chloro-4-aminoquinoline derivatives have shown potential as antimicrobial agents . Additionally, the chloroquine analogue 2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]amino]ethanol has shown potential in reducing parasitemia of both chloroquine-resistant and -sensitive strains of Plasmodium falciparum in vitro and P. berghei in vivo . These findings suggest that “7-chloro-4-quinolinyl dimethylcarbamate” and similar compounds could have potential applications in the treatment of various diseases.
属性
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15(2)12(16)17-11-5-6-14-10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLCBOSCJKXAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloroquinolin-4-yl dimethylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

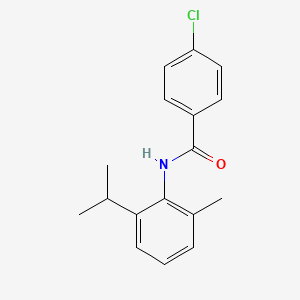
![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5635580.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
